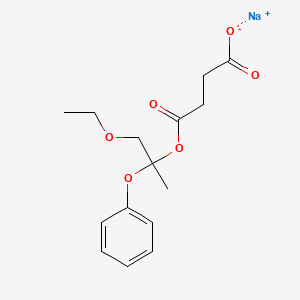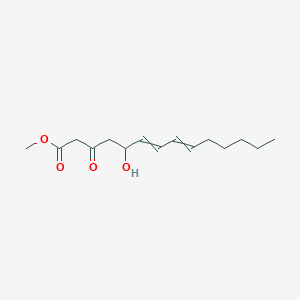
1-(Methanesulfonyl)-2-phenyl-3-(propan-2-ylidene)diaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methanesulfonyl)-2-phenyl-3-(propan-2-ylidene)diaziridine is an organic compound that belongs to the class of diaziridines Diaziridines are three-membered nitrogen-containing heterocycles that are known for their unique chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methanesulfonyl)-2-phenyl-3-(propan-2-ylidene)diaziridine typically involves the reaction of methanesulfonyl chloride with a suitable diaziridine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Methanesulfonyl)-2-phenyl-3-(propan-2-ylidene)diaziridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
1-(Methanesulfonyl)-2-phenyl-3-(propan-2-ylidene)diaziridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its reactive nature.
Wirkmechanismus
The mechanism of action of 1-(Methanesulfonyl)-2-phenyl-3-(propan-2-ylidene)diaziridine involves its interaction with molecular targets through its reactive functional groups. The methanesulfonyl group can participate in nucleophilic or electrophilic reactions, while the diaziridine ring can undergo ring-opening reactions. These interactions can affect various molecular pathways, depending on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Methanesulfonyl)-2-phenyl-3-(propan-2-ylidene)cyclopentane
- 1-(Methanesulfonyl)-2-phenyl-3-(propan-2-ylidene)cyclohexane
Uniqueness
1-(Methanesulfonyl)-2-phenyl-3-(propan-2-ylidene)diaziridine is unique due to its three-membered diaziridine ring, which imparts distinct chemical properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
62962-27-0 |
|---|---|
Molekularformel |
C11H14N2O2S |
Molekulargewicht |
238.31 g/mol |
IUPAC-Name |
1-methylsulfonyl-2-phenyl-3-propan-2-ylidenediaziridine |
InChI |
InChI=1S/C11H14N2O2S/c1-9(2)11-12(13(11)16(3,14)15)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI-Schlüssel |
GWJVGJFXQIXEQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1N(N1S(=O)(=O)C)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol](/img/structure/B14502413.png)



![6-Decyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14502435.png)




![2,2,3,3-Tetramethylbicyclo[2.2.0]hexane](/img/structure/B14502468.png)
![Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane](/img/structure/B14502470.png)
![4-[6-(Prop-2-en-1-yl)cyclohex-1-en-1-yl]morpholine](/img/structure/B14502474.png)
